17alpha-Ethynyl-3beta-androstanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17α-Ethynyl-5α-androstane-3β,17β-diol is a synthetic estrogen and a 17α-substituted derivative of 3β-androstanediol. It is known for its high affinity for estrogen receptors and its ability to activate these receptors in vitro . This compound has been studied for its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 17α-Ethynyl-5α-androstane-3β,17β-diol involves several steps. One common method includes the ethynylation of 3β-androstanediol. The reaction typically requires the use of ethynyl magnesium bromide as a reagent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
17α-Ethynyl-5α-androstane-3β,17β-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
17α-Ethynyl-5α-androstane-3β,17β-diol has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a model compound for studying the behavior of synthetic estrogens and their interactions with various receptors.
Biology: The compound’s high affinity for estrogen receptors makes it valuable in research related to hormone receptor interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 17α-Ethynyl-5α-androstane-3β,17β-diol involves its interaction with estrogen receptors. It binds to these receptors with high affinity, leading to the activation of estrogen receptor-mediated signaling pathways. This activation can result in various biological effects, including the modulation of gene expression and cellular proliferation . The compound may also produce active metabolites, such as 17α-ethynyl-3α-androstanediol and 5α-dihydroethisterone, which contribute to its overall biological activity .
Comparison with Similar Compounds
17α-Ethynyl-5α-androstane-3β,17β-diol can be compared with other similar compounds, such as:
17α-Ethynyl-3α-androstanediol: Another synthetic estrogen with similar receptor affinity and biological activity.
Ethinylandrostenediol: A related compound with similar structural features and estrogenic properties.
Ethinylestradiol: A widely used synthetic estrogen in oral contraceptives, known for its high potency and receptor affinity.
Ethisterone: A synthetic progestogen with structural similarities but different biological activity.
The uniqueness of 17α-Ethynyl-5α-androstane-3β,17β-diol lies in its specific receptor interactions and the potential for producing active metabolites that contribute to its overall effects.
Properties
CAS No. |
13611-96-6 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
CKAXZOYFIHQCBN-FJCZRMHDSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.